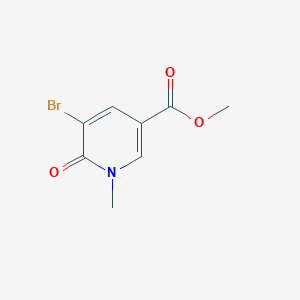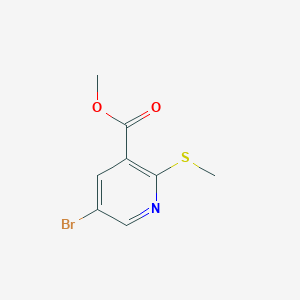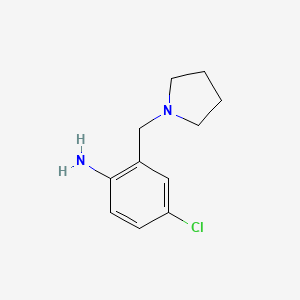
4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline
Overview
Description
4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.7 . It is a derivative of aniline, which is an aromatic amine, and pyrrolidine, a five-membered nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline consists of a pyrrolidine ring attached to an aniline group via a methylene bridge. The aniline group is substituted at the 4-position with a chlorine atom .Physical And Chemical Properties Analysis
The boiling point of 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline is predicted to be 323.1±27.0 °C, and its density is predicted to be 1.222±0.06 g/cm3 . Its pKa value is predicted to be 9.29±0.20 .Scientific Research Applications
Corrosion Inhibition
4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline has been studied for its effectiveness as a corrosion inhibitor. Fernandes et al. (2019) synthesized 4‐Chloro‐N‐(pyridin‐2‐ylmethyl)aniline (CPYA) and found it to be effective in preventing corrosion in mild steel in an acid medium. The compound achieved an average maximum efficiency of 96.0% at a concentration of 4.59 mmol/L. The study also included surface analyses like atomic force microscopy and scanning electron microscopy, which showed that the compound offers protection by adsorbing on the metal surface and forming a protective film (Fernandes et al., 2019).
Crystal Structure Analysis
The compound's crystal structure has been a subject of interest. Krishnan et al. (2021) investigated the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), revealing that its molecule is essentially coplanar with a significant dihedral angle between the pyrrolidine and benzene rings. The study also included Hirshfeld surface analysis to understand the intermolecular interactions responsible for crystal packing (Krishnan et al., 2021).
Microwave-Assisted Synthesis
The use of 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline in microwave-assisted synthesis has been explored. Vargas et al. (2012) reported an efficient microwave-assisted synthesis of a series of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones using the compound. This process provides a more efficient alternative to conventional thermal heating and yields products in moderate to good yields (Vargas et al., 2012).
Spectroscopic Property Studies
Li Wang et al. (2012) conducted theoretical studies on the spectroscopic properties of a series of halide Zinc (II) complexes with pyridinylimine and pyridinylmethylamine derivatives, including compounds related to 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline. These studies included time-dependent density functional theory (TD-DFT) calculations to understand the transitions and charge-transfer characteristics of these complexes (Wang et al., 2012).
Catalytic Transfer Hydrogenation
The compound's utility in catalytic transfer hydrogenation has been investigated. Thangavel et al. (2017) synthesized new compounds involving 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline for catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. These studies demonstrate the potential of such compounds in catalysis, particularly in environmentally friendly conditions (Thangavel et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective clothing, gloves, and eye/face protection .
properties
IUPAC Name |
4-chloro-2-(pyrrolidin-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLJQRIFRWKZHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



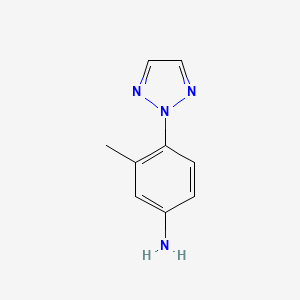
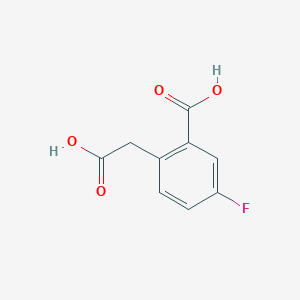
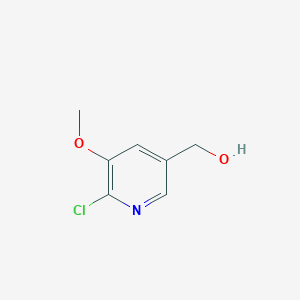
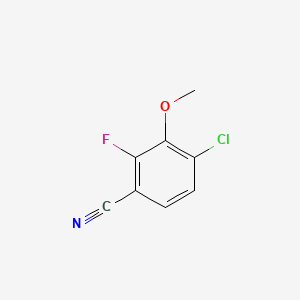
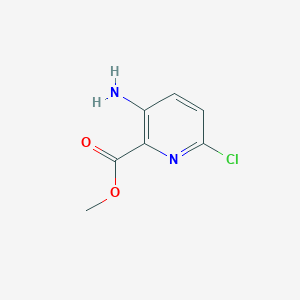
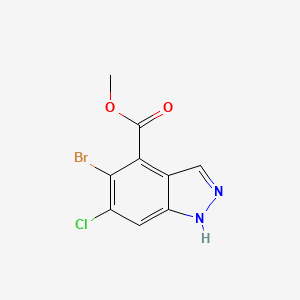
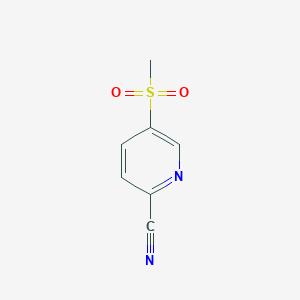
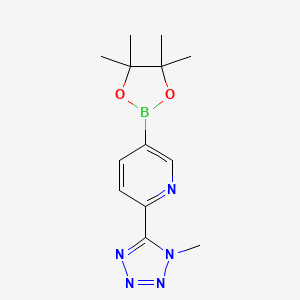
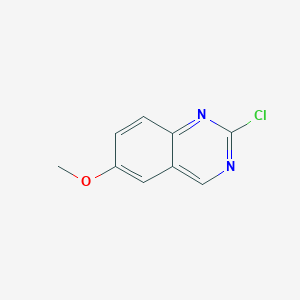
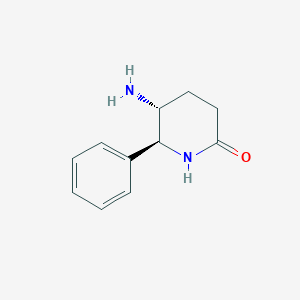
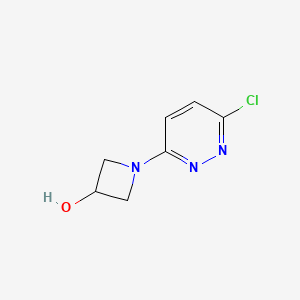
![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
